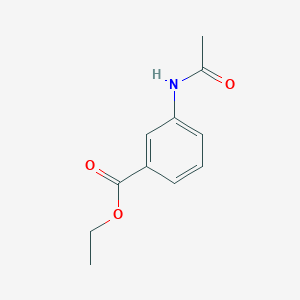

ethyl 3-(acetylamino)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(acetylamino)benzoate involves various chemical reactions to produce heterocyclic systems, demonstrating the compound's utility as a precursor in organic synthesis. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a related compound, is synthesized through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing a method for preparing compounds with potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was determined by single-crystal X-ray diffraction, revealing its molecular configuration and the interactions stabilizing the structure. The compound crystallizes in the monoclinic space group P2(1)/c, with unit cell dimensions and hydrogen-bonding interactions that interconnect molecules into chains along the b axis, highlighting the detailed molecular structure of compounds related to ethyl 3-(acetylamino)benzoate (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Various chemical reactions are utilized in the synthesis of ethyl 3-(acetylamino)benzoate derivatives, demonstrating the compound's versatility. For instance, the synthesis of ethyl 3-(benzoylamino)indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, showing the compound's reactivity and the types of chemical transformations it can undergo (Cucek, 1999).

Applications De Recherche Scientifique

Catalysis and Synthesis Applications

Pd-catalyzed O-arylation of ethyl acetohydroximate has been developed, where ethyl acetohydroximate serves as an efficient hydroxylamine equivalent for C-O cross-coupling. This method facilitates the preparation of O-arylhydroxylamines and substituted benzofurans from simple aryl halides, highlighting the compound's utility in synthesizing complex organic molecules (Maimone & Buchwald, 2010).

Material Science and Characterization

Preparation and characterization of finely dispersed drugs using ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate demonstrate its role in producing particles of various sizes and morphologies. This research offers insights into the controlled precipitation techniques and polymorphic forms of the compound, relevant for diagnostic imaging applications (Bosch, Škapin, & Matijević, 2004).

Polymer Science and Organic Synthesis

Organo-catalyzed ring-opening polymerization of a derivative of this compound has been explored, showcasing its potential as a monomer for producing polymers with pendant functional groups. This application is significant in the field of biomaterials, where the controlled polymerization of such compounds can lead to materials with specific properties (Olivier Thillaye du Boullay et al., 2010).

Chemical Analysis and Environmental Impact

Analysis of UV filters in clean waters in Spain included compounds such as 2-ethylhexyl 4-(dimethylamino) benzoate, showcasing the environmental relevance of analyzing such compounds in water sources. This study underlines the importance of monitoring chemical compounds in the environment and their potential impact on public health (Diaz-Cruz, Gago-Ferrero, Llorca, & Barceló, 2012).

Medicinal Chemistry and Bioactive Compound Synthesis

Synthesis and antiplatelet activity of derivatives indicate the compound's utility as a precursor in developing novel therapeutic agents. Specifically, its derivatives have been evaluated for anti-PAR4 activity, contributing to the advancement of antiplatelet drug development (Hua-Sin Chen et al., 2008).

Propriétés

IUPAC Name |

ethyl 3-acetamidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-5-4-6-10(7-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOGEXYCOVAAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351452 | |

| Record name | ethyl 3-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-acetamidobenzoate | |

CAS RN |

19305-32-9 | |

| Record name | Ethyl 3-(acetylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19305-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)